N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide
Overview
Description
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, an oxo group, and a phenylethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of a suitable amine with a carboxylic acid derivative to form an amide, followed by cyclization to create the pyrrolidine ring. The oxo group can be introduced through oxidation reactions, and the phenylethanesulfonamide moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a bioactive compound.
Medicine: Research has indicated its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds with similar functional groups or biological activities. Some similar compounds include:
N-(4-(2-oxo-1-phenyl-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,2-diphenylacetamide
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-methylpropanesulfonamide
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-(4-methoxyphenyl)ethanesulfonamide
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-phenylethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(22-13-4-5-14-22)16-18-8-10-19(11-9-18)21-26(24,25)15-12-17-6-2-1-3-7-17/h1-3,6-11,21H,4-5,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPHYATCSREKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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